An In-depth Technical Guide to 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-(difluoromethoxy)-4-nitrobenzene is a halogenated nitroaromatic compound that has garnered significant interest as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctionalized aromatic core, featuring a chloro group, a difluoromethoxy moiety, and a nitro group, offers multiple reaction sites for derivatization. The presence of the difluoromethoxy group is of particular importance, as its incorporation into bioactive molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene, offering valuable insights for researchers and professionals in drug discovery and development.
Physicochemical Properties
1-Chloro-2-(difluoromethoxy)-4-nitrobenzene is a crystalline solid at room temperature, typically appearing as a pale yellow to light brown material[1]. Its molecular formula is C₇H₄ClF₂NO₃, corresponding to a molecular weight of 223.56 g/mol [1][2][3]. The presence of electron-withdrawing substituents on the benzene ring contributes to its solid state, a result of strong intermolecular forces[1].
A summary of its key physical and chemical properties is presented in the table below:
| Property | Value | Source(s) |
| CAS Number | 1261776-23-1 | [2][3][4] |
| Molecular Formula | C₇H₄ClF₂NO₃ | [1][2][3] |
| Molecular Weight | 223.56 g/mol | [1][2][3] |
| Appearance | Pale yellow to light brown crystalline solid | [1] |
| Boiling Point | 265.2 °C at 760 mmHg (Predicted) | [5] |
| Flash Point | 114.2 °C (Predicted) | [5] |
| Density | 1.514 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Excellent solubility in polar aprotic solvents like DMSO (>50 g/L). Good solubility in dichloromethane and chloroform (10-50 g/L). | [1] |
| XLogP3 | 3.5 | [5] |
Spectral Data
The structural features of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene give rise to characteristic spectral data that are crucial for its identification and characterization.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the positions of the chloro, difluoromethoxy, and nitro groups. A key feature is the triplet signal for the proton of the difluoromethoxy group, typically found at a chemical shift of around 6.65 ppm with a large coupling constant (J ≈ 71.9 Hz) due to coupling with the two fluorine atoms[6].
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UV-Visible Spectroscopy: The UV-visible absorption spectrum is characteristic of a substituted nitrobenzene, displaying a weak absorption band in the near-UV region (around 340-350 nm). This absorption is attributed to the n→π* electronic transition of the nitro group[1].
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Mass Spectrometry: The mass spectrum exhibits a molecular ion peak (M+) at m/z 223 and a characteristic isotopic peak at M+2 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom[1].
Synthesis and Reaction Mechanisms
The synthesis of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene is most commonly achieved through the difluoromethylation of a corresponding phenolic precursor.
Primary Synthetic Route: Difluoromethylation of 2-Chloro-5-nitrophenol
A well-established method involves the reaction of 2-chloro-5-nitrophenol with a difluoromethylating agent, such as sodium chlorodifluoroacetate, in the presence of a base.
Experimental Protocol:
A mixture of 2-chloro-5-nitrophenol, potassium carbonate, and sodium chlorodifluoroacetate in a solvent system of N,N-dimethylformamide (DMF) and water is degassed and heated. The reaction is then quenched with hydrochloric acid. After neutralization and extraction, the crude product is purified by column chromatography to afford 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene[6].
Causality Behind Experimental Choices:
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Base (Potassium Carbonate): The base is essential for deprotonating the phenol to form the more nucleophilic phenoxide ion, which is necessary for the subsequent reaction with the difluorocarbene.
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Solvent (DMF/Water): DMF is a polar aprotic solvent that facilitates the dissolution of the reactants and promotes the reaction. The presence of a small amount of water can aid in the solubility of the inorganic base.
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Heating: The reaction requires elevated temperatures to promote the thermal decarboxylation of sodium chlorodifluoroacetate to generate the reactive difluorocarbene intermediate.
Reaction Mechanism:
The key step in this synthesis is the generation of difluorocarbene (:CF₂) from sodium chlorodifluoroacetate via thermal decarboxylation. The highly electrophilic difluorocarbene is then trapped by the nucleophilic phenoxide ion. Subsequent protonation yields the desired aryl difluoromethyl ether[7][8].
Caption: Synthesis of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene.
Alternative Synthetic Considerations:
Other difluoromethylating agents, such as difluoromethyltriflate (HCF₂OTf) and S-(difluoromethyl)sulfonium salts, have been developed and could potentially be employed for the synthesis of this compound[9][10]. These reagents may offer milder reaction conditions or broader functional group tolerance. The mechanism for these reactions also generally proceeds through the in-situ generation of difluorocarbene[9].
Applications in Drug Development and Medicinal Chemistry
1-Chloro-2-(difluoromethoxy)-4-nitrobenzene is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The strategic placement of its functional groups allows for sequential and selective transformations.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a key handle for amide bond formation, sulfonylation, or diazotization reactions. This transformation opens up a vast chemical space for the synthesis of diverse compound libraries for drug screening.
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Nucleophilic Aromatic Substitution: The chloro group, activated by the electron-withdrawing nitro group, can undergo nucleophilic aromatic substitution with various nucleophiles, such as amines, alcohols, and thiols, to introduce further diversity.
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Building Block for Bioactive Molecules: This compound serves as an important starting material in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy and agents for treating infectious diseases[1]. The difluoromethoxy group is often incorporated to improve the pharmacokinetic properties of the final drug candidate.
Sources
- 1. Buy 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene | 1261776-23-1 [smolecule.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. 1261776-23-1 | MFCD18392675 | 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene [aaronchem.com]
- 4. biosynth.com [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. 1-chloro-2-(difluoromethoxy)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
(Structure not available in search, illustrative representation)